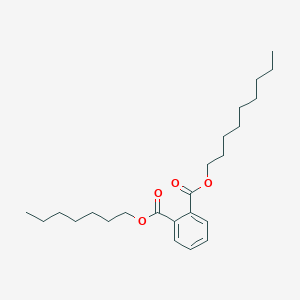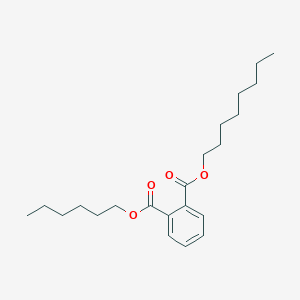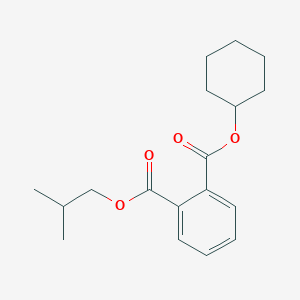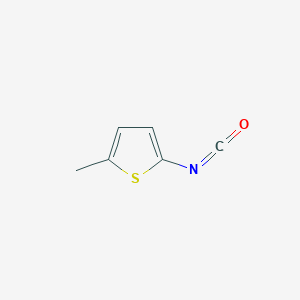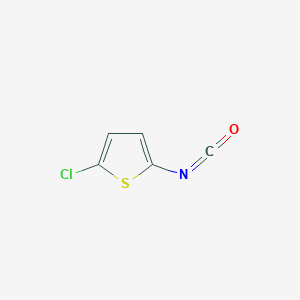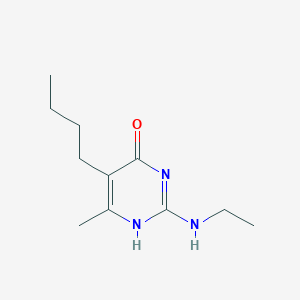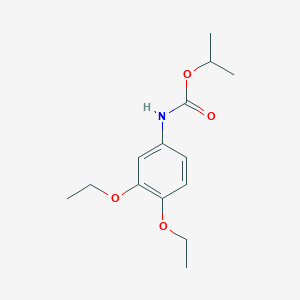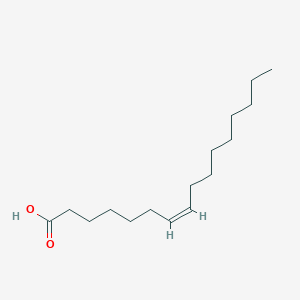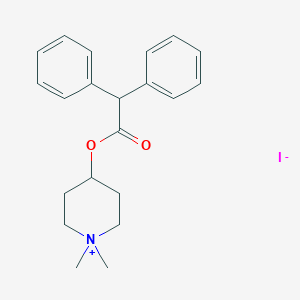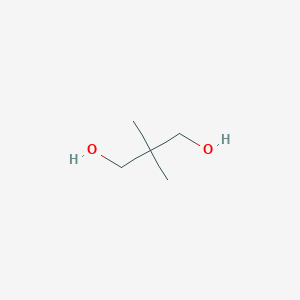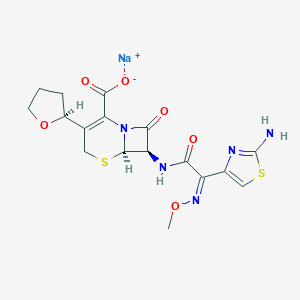
Cefovecin-Natrium
Übersicht
Beschreibung
Cefovecin-Natrium ist ein Cephalosporin-Antibiotikum der dritten Generation, das hauptsächlich in der Veterinärmedizin eingesetzt wird. Es wird unter dem Handelsnamen Convenia vermarktet und zur Behandlung von Hautinfektionen bei Katzen und Hunden verwendet, die durch Bakterien wie Pasteurella multocida, Staphylococcus intermedius und Streptococcus canis verursacht werden . This compound zeichnet sich durch seine lang anhaltende Wirkung aus, die eine einmalige Verabreichung ermöglicht, wodurch die Compliance sichergestellt und das Risiko von vergessenen Dosen verringert wird .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Eine Methode beinhaltet die Reaktion einer THF-Cephem-Verbindung mit einer MAEM-Verbindung . Ein weiterer Prozess beinhaltet die Behandlung von 2-(Z)-Methoxyimino-2-(2-Tritylaminothiazol-4-yl)essigsäure-Hydrochlorid mit Mesylchlorid in Gegenwart von N,N-Diisopropylethylamin (DIPEA) zur Herstellung einer Mesylatverbindung. Diese Verbindung wird dann mit einer Cephem-Verbindung kondensiert, gefolgt von Entschützung und Hydrolyse, um this compound zu ergeben . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung dieser Reaktionen, um die Ausbeute und Reinheit zu erhöhen und gleichzeitig die Produktionskosten zu senken .
Wissenschaftliche Forschungsanwendungen
Cefovecin-Natrium wird in der Veterinärmedizin zur Behandlung von Hautinfektionen bei Katzen und Hunden eingesetzt . Seine lang anhaltende Wirkung macht es besonders nützlich, um die Einhaltung von Behandlungsschemata sicherzustellen.
Wirkmechanismus
This compound entfaltet seine antibakterielle Wirkung, indem es die Synthese bakterieller Zellwände beeinträchtigt. Es bindet an Penicillin-bindende Proteine (PBPs), die für die Zellwandsynthese unerlässlich sind, was zum Zelltod führt . Aufgrund seiner hohen Proteinbindungseigenschaften ist this compound nicht gegen bestimmte Bakterien wie Pseudomonas und Enterococcus wirksam .
Wirkmechanismus
Target of Action
Cefovecin sodium, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial survival .
Mode of Action
Cefovecin sodium exerts its antibacterial effects by binding to PBPs, thereby inhibiting bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by cefovecin sodium is the bacterial cell wall synthesis pathway. By binding to PBPs, cefovecin sodium prevents the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis. This disruption in the pathway leads to the weakening of the bacterial cell wall, causing bacterial cell lysis and death .
Pharmacokinetics
It is rapidly and completely absorbed following subcutaneous administration . In dogs, the half-life of cefovecin is 5.5 days, and in cats, it is 6.9 days . Due to its high protein-binding property, cefovecin sodium remains in the body for up to 65 days .
Result of Action
The molecular effect of cefovecin sodium’s action is the disruption of the bacterial cell wall, leading to cell death . On a cellular level, this results in the effective treatment of skin infections in cats and dogs caused by susceptible strains of bacteria, including Staphylococcus intermedius, Streptococcus canis, and Pasteurella multocida .
Action Environment
Environmental factors such as the presence of other drugs, patient compliance, and the specific characteristics of the infection site can influence the action, efficacy, and stability of cefovecin sodium. For instance, the long duration of therapeutic plasma concentrations and lack of adverse effects make cefovecin sodium a useful antimicrobial drug for treating skin infections in cats and dogs . These injectable agents can present long-lasting subtherapeutic concentrations after the resolution of infection, which is related to the development of microbial resistance .
Biochemische Analyse
Biochemical Properties
Cefovecin sodium interacts with penicillin-binding proteins in bacterial cell walls, blocking cell wall synthesis and resulting in cell death . This interaction is key to its role in biochemical reactions. It is highly protein-bound and has a long duration of activity .
Cellular Effects
Cefovecin sodium exerts its effects on various types of cells, particularly bacterial cells. It inhibits cell wall mucopeptide synthase, thereby hindering cell wall mucopeptide synthesis, causing bacterial cell wall defects, bacterial expansion, and lysis . This impacts cellular function, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cefovecin sodium involves binding to penicillin-binding proteins in the bacterial cell wall. This binding inhibits the synthesis of the bacterial cell wall, leading to cell death . It does not affect species of Pseudomonas or Enterococcus due to its high protein-binding .
Temporal Effects in Laboratory Settings
The antimicrobial effects of Cefovecin sodium last for 14 days following administration . Over time, the presence of subtherapeutic concentrations after the resolution of infections is associated with the development of resistance in microbes .
Dosage Effects in Animal Models
In drug studies, Cefovecin sodium administered to dogs was 92.4% effective against skin infections at the recommended dosage . In cats, it was 96.8% effective against skin infections . The effects of the product vary with different dosages in animal models, and high doses may lead to adverse effects .
Metabolic Pathways
Cefovecin sodium is involved in the metabolic pathway that disrupts bacterial cell wall synthesis . It binds to penicillin-binding proteins, which are enzymes involved in the final step of cell wall biosynthesis .
Transport and Distribution
Cefovecin sodium is administered via subcutaneous injection . It is highly protein-bound, which may influence its transport and distribution within cells and tissues .
Subcellular Localization
As an antibiotic, Cefovecin sodium does not have a specific subcellular localization within animal cells. Within bacterial cells, it targets the cell wall, specifically the penicillin-binding proteins involved in cell wall synthesis .
Vorbereitungsmethoden
The synthesis of cefovecin sodium involves several steps. One method includes the reaction of a THF Cephem compound with a MAEM compound . Another process involves treating 2-(Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid hydrochloride with mesyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to produce a mesylate compound. This compound is then condensed with a cephem compound, followed by deprotection and hydrolysis to yield cefovecin sodium . Industrial production methods focus on optimizing these reactions to increase yield and purity while reducing production costs .
Analyse Chemischer Reaktionen
Cefovecin-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen am Cefovecin-Molekül verändern, was möglicherweise seine antibakterielle Aktivität beeinflusst.
Substitutionsreaktionen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Mesylchlorid und DIPEA.
Vergleich Mit ähnlichen Verbindungen
Cefovecin-Natrium gehört zur Klasse der Cephalosporin-Antibiotika, zu der auch andere Verbindungen wie Ceftriaxon, Cefotaxim und Ceftazidim gehören . Im Vergleich zu diesen Antibiotika ist this compound aufgrund seiner lang anhaltenden Wirkung einzigartig, die eine einmalige Verabreichung ermöglicht . Dieses Merkmal macht es besonders vorteilhaft in der Veterinärmedizin, wo die Einhaltung von Behandlungsschemata schwierig sein kann.
Eigenschaften
CAS-Nummer |
141195-77-9 |
|---|---|
Molekularformel |
C17H19N5NaO6S2 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1 |
InChI-Schlüssel |
KFMRMRJGHFUFOV-VQWMGBAQSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+] |
Isomerische SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na] |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na] |
Synonyme |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1); [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


